molecular formula C7H15NO2 B13508721 ethyl (2S)-2-(methylamino)butanoate

ethyl (2S)-2-(methylamino)butanoate

Cat. No.: B13508721
M. Wt: 145.20 g/mol
InChI Key: ASWJEYHEBZLUCL-LURJTMIESA-N
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Description

Ethyl (2S)-2-(methylamino)butanoate is a chiral ester derivative featuring a methylamino group at the second carbon of a butanoate backbone. Such esters are typically synthesized via reductive amination or nucleophilic substitution, with applications in pharmaceuticals and organic synthesis. Key characteristics include:

  • Chirality: The (2S) configuration ensures stereochemical specificity, critical for biological activity .
  • Functional Groups: The ester (-COO-) and secondary amine (-NHCH₃) groups dominate its reactivity .

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

ethyl (2S)-2-(methylamino)butanoate

InChI

InChI=1S/C7H15NO2/c1-4-6(8-3)7(9)10-5-2/h6,8H,4-5H2,1-3H3/t6-/m0/s1

InChI Key

ASWJEYHEBZLUCL-LURJTMIESA-N

Isomeric SMILES

CC[C@@H](C(=O)OCC)NC

Canonical SMILES

CCC(C(=O)OCC)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S)-2-(methylamino)butanoate typically involves the esterification of butanoic acid with ethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate ester, which is then reacted with methylamine to introduce the methylamino group. The reaction conditions often include refluxing the mixture to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and scalability . The use of microreactors also allows for the direct introduction of functional groups into the ester, making the process more versatile and sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-(methylamino)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (2S)-2-(methylamino)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (2S)-2-(methylamino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active methylamino butanoate, which then interacts with biological molecules. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of metabolic processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight Key Functional Groups Key Spectral Data (IR/NMR)
Ethyl (2S)-2-hydroxybutanoate C₆H₁₂O₃ 132.16 Ester, Hydroxyl IR: O-H stretch ~3447 cm⁻¹
Methyl (2S)-2-(ethylamino)-3,3-dimethylbutanoate C₉H₁₉NO₂ 173.25 Ester, Ethylamino ¹H NMR: δ 8.98 (brs, NH)
(2S)-Methyl 2-(cyclopentyl(phenyl)methylamino)-3-methylbutanoate C₁₈H₂₇NO₂ 289.41 Ester, Cyclopentyl-phenylamine ¹³C NMR: δ 176.4 (C=O)
Ethyl 2-amino-4-hydroxybutanoate C₆H₁₃NO₃ 147.17 Ester, Amine, Hydroxyl CAS: 764724-38-1

Key Observations :

  • Amino vs. Hydroxyl Substitution: Ethyl (2S)-2-(methylamino)butanoate’s methylamino group distinguishes it from hydroxyl-containing analogs like ethyl (2S)-2-hydroxybutanoate. This substitution reduces hydrogen-bonding capacity but enhances nucleophilicity .
  • Steric Effects: Bulky substituents (e.g., cyclopentyl-phenyl in ) increase molecular weight and reduce solubility in polar solvents compared to simpler methyl or ethylamino derivatives .

Comparison :

  • Efficiency : Bulky substituents (e.g., cyclopentyl-phenyl) lower yields (32–68%) compared to simpler amines (88%) .
  • Purification: Reverse-phase chromatography (C18 columns) is critical for polar amino esters, while silica gel suffices for hydrophobic analogs .

Physicochemical Properties

  • Solubility: Amino esters (e.g., ethyl 2-amino-4-hydroxybutanoate ) exhibit higher water solubility due to amine protonation, whereas hydrophobic analogs (e.g., cyclopentyl-phenyl derivatives ) prefer organic solvents like ethyl acetate.
  • Stability: Methylamino and ethylamino esters are prone to hydrolysis under acidic conditions, necessitating storage at neutral pH .

Biological Activity

Ethyl (2S)-2-(methylamino)butanoate is an organic compound that exhibits various biological activities due to its unique structural characteristics. This article delves into its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

This compound has the following chemical properties:

PropertyValue
Molecular Formula C7H15NO2
Molecular Weight 145.20 g/mol
IUPAC Name This compound
InChI Key ASWJEYHEBZLUCL-LURJTMIESA-N

The compound features an ethyl ester group attached to a butanoate backbone, with a methylamino substitution at the second carbon position. This configuration allows it to participate in a variety of chemical reactions, including oxidation, reduction, and substitution.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for various enzymes, leading to the formation of metabolites that can modulate biochemical pathways. Its ester group can undergo hydrolysis to release the active methylamino butanoate, which may influence enzyme activity and metabolic processes.

Enzyme Interaction

Research indicates that this compound is utilized in studies involving enzyme kinetics. It serves as a substrate in biochemical assays, allowing scientists to explore enzyme-substrate interactions and metabolic pathways. For instance, studies have shown that this compound can inhibit certain enzymes or modulate their activity, making it a valuable tool in pharmacological research .

Case Studies

  • Inhibition Studies : In a study examining the inhibition of specific kinases, this compound was tested for its potential to inhibit anaplastic lymphoma kinase (ALK). The results demonstrated that the compound exhibited significant inhibitory effects on ALK, suggesting its potential therapeutic applications in oncology .
  • Metabolic Pathway Analysis : Another study focused on the role of this compound in metabolic pathways involving amino acid metabolism. It was found that this compound could influence the levels of certain metabolites in cellular systems, indicating its role in regulating metabolic processes .

Comparison with Similar Compounds

This compound can be compared with similar compounds to highlight its unique properties:

CompoundKey Differences
Ethyl butanoate Lacks the methylamino group; less reactive
Mthis compound Contains a methyl ester instead of an ethyl ester
Ethyl (2S)-2-amino butanoate Similar structure but without the methyl group on the amino group

The presence of both an ester and a methylamino group allows this compound to participate in a broader range of chemical reactions compared to its analogs.

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